molecular formula C9H13NO B1268121 2-(Benzyloxy)-1-ethanamine CAS No. 38336-04-8

2-(Benzyloxy)-1-ethanamine

Cat. No.: B1268121
CAS No.: 38336-04-8
M. Wt: 151.21 g/mol
InChI Key: XJGVVOAKITWCAB-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-ethanamine is an organic compound characterized by the presence of a benzyloxy group attached to an ethanamine backbone

Mechanism of Action

Target of Action

Similar compounds such as 3-(benzyloxy)pyridin-2-amine have been shown to interact with leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 . These proteins play crucial roles in inflammation and cellular signaling respectively.

Mode of Action

It’s known that benzyloxy compounds can undergo reactions such as the suzuki–miyaura cross-coupling , which involves the transfer of formally nucleophilic organic groups from boron to palladium . This could potentially influence the interaction of 2-(Benzyloxy)-1-ethanamine with its targets.

Biochemical Pathways

Benzylic compounds are known to undergo oxidation and reduction reactions , which could potentially affect various metabolic pathways in the cell.

Pharmacokinetics

Similar compounds such as 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine have been shown to exhibit glucose-dependent insulin secretion in rats following intravenous administration .

Result of Action

Similar compounds have been shown to have effects such as insulin secretion , suggesting potential effects on cellular metabolism and signaling.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as light, temperature, pH, and the presence of other chemicals can affect the stability and reactivity of this compound . For instance, changes in pH can affect the protonation state of the compound, potentially influencing its reactivity and interaction with targets.

Biochemical Analysis

Biochemical Properties

2-(Benzyloxy)-1-ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including monoamine oxidase (MAO) and cytochrome P450 enzymes. These interactions are crucial for its metabolism and potential therapeutic effects. The compound’s benzyl group can undergo oxidation, leading to the formation of reactive intermediates that may further interact with cellular biomolecules .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of GABA receptors, which are involved in inhibitory neurotransmission. This modulation can impact neuronal firing and overall cellular function. Additionally, the compound may affect the expression of genes related to oxidative stress and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its use. For instance, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters such as serotonin and dopamine. This inhibition can have therapeutic implications for conditions like depression and anxiety .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade when exposed to light or extreme pH levels. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anxiolytic or antidepressant properties. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These pathways include oxidation and conjugation reactions that facilitate the compound’s excretion from the body. The interactions with metabolic enzymes can influence the compound’s bioavailability and efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation in different tissues can affect its overall activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-1-ethanamine typically involves the reaction of benzyl alcohol with ethylene oxide in the presence of a base, followed by the reduction of the resulting intermediate. Common bases used in this reaction include sodium hydroxide or potassium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon can be employed to facilitate the reduction step, ensuring a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)-1-ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into primary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Benzaldehyde or benzoic acid.

    Reduction: Benzylamine.

    Substitution: Various substituted ethanamines depending on the reagent used.

Scientific Research Applications

2-(Benzyloxy)-1-ethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.

Comparison with Similar Compounds

    Benzylamine: Similar structure but lacks the benzyloxy group.

    Phenethylamine: Contains a phenyl group instead of a benzyloxy group.

    2-(Methoxy)-1-ethanamine: Has a methoxy group instead of a benzyloxy group.

Uniqueness: 2-(Benzyloxy)-1-ethanamine is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can impart unique properties that are valuable in various applications.

Properties

IUPAC Name

2-phenylmethoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGVVOAKITWCAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10336448
Record name 2-(benzyloxy)-1-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38336-04-8
Record name 2-(benzyloxy)-1-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Benzyloxy)ethanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Dissolve (2-benzyloxyethyl)-carbamic acid tert-butyl ester (15 g) in DCM (50 mL), add trifluoroacetic acid (20 mL) and stir at 0° C. for 3 h. Concentrate and dissolve the residue in a minimal amount of DCM. Purify by chromatography on silica gel eluting sequentially with hexane/EtOAc (4:1 and 1:1), EtOAc and 2M ammonia in methanol to give the title compound (8.3 g, 85%).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
85%

Synthesis routes and methods II

Procedure details

A solution of 127 (10 g, 35 mmol) in ethanol (200 mL) was treated with hydrazine (84 g, 71 mmol, 80% in water) at reflux for 12 hours. After a filtration, the filtrate was concentrated under vacuum to give a residue, which was purified by a silica gel column, eluted with 5% methanol in dichloromethane to afford 128 as light yellow oil (4 g, 74%). (ES, m/z) [M+H]+ 152.0; 1H NMR (300 MHz, CDCl3) δ 7.28-7.40 (m, 5H), 4.56 (s, 2H), 3.54 (t, J=5.4 Hz, 2H), 2.94 (t, J=5.1 Hz, 2H).
Name
127
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Yield
74%

Synthesis routes and methods III

Procedure details

To a solution of ethanolamine (5 g, 81.8 mmol) in 100 mL of dried THF was added 60% NaH (3.27 g, 81.8mmol) at room temperature. The mixture was heated to reflux for 30min, then benzyl chloride (9.32 g, 73.6 mmol) was added. The resulting mixture was refluxed for 3 hours. The mixture was concentrated, the residue was diluted with 1 N aq. HCl, extracted with dichloromethane. The aqueous layer was adjusted to pH>14 with 10% aq. NaOH, extracted with dichloromethane. The organic was dried over MgSO4, concentrated to give desired product (10.11 g, 82%). 1H NMR (CDCl3): δ 7.34 (m, 5H), 4.54 (s, 2H), 3.54 (t, 2H), 2.93 (t, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
3.27 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.32 g
Type
reactant
Reaction Step Two
Yield
82%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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